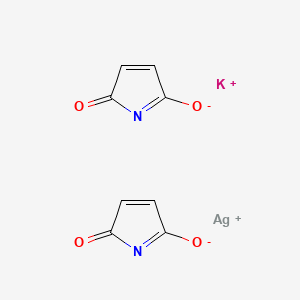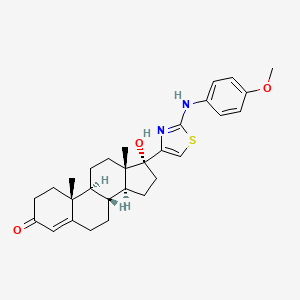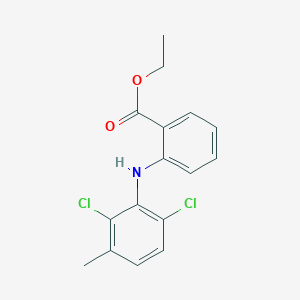
Tetraammonium ((octylimino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraammonium [(octylimino)bis(methylene)]bisphosphonate is a chemical compound with the molecular formula C10H28N4O6P2. It is a tetraammonium salt of a bisphosphonic acid derivative, characterized by the presence of an octylimino group and bis(methylene)bisphosphonate moiety. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetraammonium [(octylimino)bis(methylene)]bisphosphonate typically involves the reaction of phosphonic acid derivatives with appropriate amines. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods
Industrial production of tetraammonium [(octylimino)bis(methylene)]bisphosphonate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications. The production process is optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Tetraammonium [(octylimino)bis(methylene)]bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction may produce reduced forms with altered functional groups.
Aplicaciones Científicas De Investigación
Tetraammonium [(octylimino)bis(methylene)]bisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in industrial processes for the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of tetraammonium [(octylimino)bis(methylene)]bisphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Tetraammonium [(octylimino)bis(methylene)]bisphosphonate: Characterized by the presence of an octylimino group and bis(methylene)bisphosphonate moiety.
Other Bisphosphonates: Compounds like alendronate, neridronate, and ibandronate, which have different substituents but share the bisphosphonate core structure.
Uniqueness
Tetraammonium [(octylimino)bis(methylene)]bisphosphonate is unique due to its specific structural features, such as the octylimino group, which may confer distinct chemical and biological properties compared to other bisphosphonates. This uniqueness makes it valuable for specific applications where other bisphosphonates may not be as effective.
Propiedades
Número CAS |
94202-07-0 |
|---|---|
Fórmula molecular |
C10H37N5O6P2 |
Peso molecular |
385.38 g/mol |
Nombre IUPAC |
tetraazanium;N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4H3N/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);4*1H3 |
Clave InChI |
ROGYYLQRCJOSSN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)







![4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide](/img/structure/B13776950.png)

